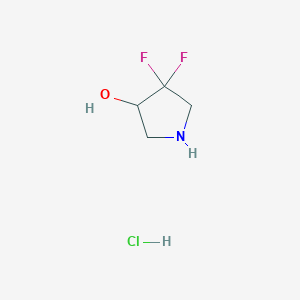

4,4-Difluoropyrrolidin-3-ol hydrochloride

Description

4,4-Difluoropyrrolidin-3-ol hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₄H₈ClF₂NO and a molecular weight of 179.57 g/mol (calculated from formula). It is commonly used as a chiral building block in pharmaceutical and agrochemical research due to its fluorine substitution, which enhances metabolic stability and bioavailability . The compound exists in enantiomeric forms, with the (S)-enantiomer being more frequently studied and commercially available (CAS: 2344751-63-7 or 1638764-82-5, depending on the source) . Industrial-grade purity (99%) and REACH/ISO certification make it suitable for large-scale applications .

Properties

IUPAC Name |

4,4-difluoropyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO.ClH/c5-4(6)2-7-1-3(4)8;/h3,7-8H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLERLCGBOKVMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638764-82-5 | |

| Record name | 4,4-difluoropyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4,4-Difluoropyrrolidin-3-ol hydrochloride is a fluorinated derivative of pyrrolidine, notable for its unique molecular structure that includes two fluorine atoms at the 4-position and a hydroxyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : CHFClN\O

- Molecular Weight : 159.56 g/mol

- CAS Number : 1638764-82-5

The introduction of fluorine atoms in organic molecules typically enhances their metabolic stability and alters their pharmacokinetic properties, making them valuable in pharmaceutical applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that fluorinated compounds can modulate enzyme activity and receptor interactions, potentially leading to enhanced therapeutic effects. For instance, the compound may inhibit specific enzymes involved in metabolic pathways or influence receptor binding affinity due to its structural characteristics .

Biological Activity and Applications

Research into the biological activity of this compound has revealed several potential applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The presence of fluorine may enhance its effectiveness compared to non-fluorinated analogs.

- Anti-inflammatory Effects : There is evidence that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests that this compound might also possess anti-inflammatory properties.

- Neuropharmacological Potential : Some studies have indicated that pyrrolidine derivatives can affect neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 3,3-Difluoro-4-methoxypyrrolidine hydrochloride | 1638764-85-8 | 0.89 | Contains a methoxy group instead of a hydroxyl group |

| (3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride | 2227197-50-2 | 0.88 | Single fluorine substitution at position 4 |

| cis-4-Fluoropyrrolidin-3-ol hydrochloride | 1434142-02-5 | 0.88 | Different stereochemistry affecting biological activity |

| trans-4-Fluoropyrrolidin-3-ol hydrochloride | 2006333-41-9 | 0.88 | Trans configuration may influence receptor binding |

| (3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride | 1523530-25-7 | 0.88 | Specific stereochemistry that may alter activity |

This comparison highlights the unique structural features of each compound and their potential implications for biological activity.

Scientific Research Applications

Medicinal Chemistry

4,4-Difluoropyrrolidin-3-ol hydrochloride serves as a critical building block in the synthesis of novel pharmaceuticals. Its fluorinated structure is known to enhance the pharmacokinetics and pharmacodynamics of drug candidates. Specific applications include:

- Antimicrobial Agents: The compound has been explored as a precursor in the development of new antimicrobial drugs, leveraging its enhanced stability and activity.

- Neurological Disorders: Research indicates potential uses in compounds targeting neurological conditions, where fluorination may improve receptor binding and efficacy.

Biological Studies

The compound is utilized in various biological studies due to its ability to interact with specific molecular targets:

- Enzyme Mechanisms: It acts as a probe for investigating enzyme mechanisms, particularly those involving fluorinated substrates.

- Biological Pathways: Its unique structure allows researchers to study pathways influenced by fluorinated compounds, providing insights into metabolic processes.

Industrial Applications

In industrial settings, this compound is used for:

- Specialty Chemicals Production: It is involved in the synthesis of specialty chemicals with unique properties, enhancing material performance.

- Agrochemicals: The compound's stability and reactivity make it a candidate for developing advanced agrochemicals.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental contexts:

- Antimicrobial Activity Study (2023): Researchers synthesized a series of derivatives from this compound and evaluated their antibacterial properties against resistant strains. Results indicated significant activity correlating with structural modifications involving the difluorinated moiety.

- Neurological Targeting (2024): A study focused on the compound's role as a ligand for neurotransmitter receptors demonstrated enhanced binding affinity due to fluorination. This finding opens avenues for developing targeted therapies for neurological disorders.

- Environmental Stability Research (2025): Investigations into the environmental impact of fluorinated compounds revealed that this compound exhibits lower degradation rates compared to non-fluorinated analogs, making it suitable for sustainable industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine Derivatives

Fluorinated pyrrolidines are prized for their role in drug discovery. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

†CAS discrepancies noted: Some sources cite 2344751-63-7 for the (S)-enantiomer .

Key Research Findings

(a) Stereochemical Impact

The (S)-enantiomer of 4,4-difluoropyrrolidin-3-ol hydrochloride is prioritized in asymmetric synthesis due to its compatibility with biological targets, whereas the (R)-enantiomer has been discontinued, suggesting lower demand or efficacy .

(b) Functional Group Modifications

- Carboxylic Acid Derivatives : The addition of a carboxylic acid group (e.g., (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid HCl) introduces acidity, altering solubility and enabling conjugation reactions .

- Aromatic Substitutions : Compounds like 5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol HCl exhibit enhanced lipophilicity, making them suitable for central nervous system (CNS) drug candidates .

(c) Salt Forms and Reactivity

- Dihydrochloride Salts : trans-4-Fluoropyrrolidin-3-amine diHCl offers dual protonation sites, increasing water solubility for in vivo studies .

- Boc-Protected Analogues : AS99480 ((4R)-1-Boc-3,3-difluoro-4-hydroxy pyrrolidine) highlights the use of protecting groups to stabilize reactive hydroxylamines during synthesis .

Preparation Methods

Traditional Fluorination Reagents and Challenges

Enantioselective Synthetic Routes

A 2016 study introduced two enantioselective routes to synthesize 4,4-difluoropyrrolidin-3-ol, emphasizing the importance of chirality for medicinal applications.

Route One: Chiral Pool Strategy

- Utilizes (3R,4R)-3,4-dihydroxypyrrolidine , derived from the chiral pool source L-(+)-tartaric acid .

- Exploits the inherent C2 symmetry of the starting material.

- Enables stereoselective introduction of the difluoro group at the 4-position.

- Avoids hazardous fluorinating reagents by building chirality early.

Route Two: Asymmetric Transfer Hydrogenation

- Constructs the pyrrolidine ring with the gem-difluoro moiety already installed .

- Introduces chirality via stereoselective iridium-diamine-catalyzed asymmetric transfer hydrogenation .

- Avoids use of potentially dangerous deoxofluorinating reagents.

- Provides an efficient and stereoselective pathway to the target compound.

These routes highlight the importance of stereochemical control and safety in fluorinated pyrrolidine synthesis.

Workup and Purification

- After fluorination or ring formation, the reaction mixtures are typically worked up by filtration and washing with organic solvents like ethyl acetate.

- Aqueous washes with sodium thiosulfate solution help remove residual fluorinating agents and impurities.

- Organic phases are dried, often under reduced pressure, to isolate the solid hydrochloride salt.

- Purity is confirmed by analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Summary Table of Key Preparation Parameters

| Preparation Step | Conditions/Details | Notes |

|---|---|---|

| Starting Material | N-Boc piperidone or (3R,4R)-3,4-dihydroxypyrrolidine | Chiral pool or protected ketone |

| Fluorination Reagent | Trifluorosulfenyl morpholine or DAST/SF4 | Trifluorosulfenyl morpholine preferred |

| Reaction Temperature | Typically 0–25 °C | Controlled to minimize byproducts |

| Workup | Filtration, ethyl acetate wash, aqueous sodium thiosulfate wash | Removes impurities and residual reagents |

| Chirality Introduction | Chiral pool or iridium-catalyzed asymmetric hydrogenation | Ensures enantioselectivity |

| Final Product | 4,4-Difluoropyrrolidin-3-ol hydrochloride | High purity, pale yellow solid |

Research Findings and Industrial Implications

- The shift from traditional fluorinating reagents to trifluorosulfenyl morpholine represents a significant improvement in safety, yield, and cost-effectiveness for industrial scale-up.

- Enantioselective synthesis routes provide access to optically pure compounds essential for pharmaceutical development.

- Avoidance of hazardous reagents and harsh conditions aligns with green chemistry principles and regulatory compliance.

- The methods are adaptable for large-scale manufacturing with consistent product quality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.